3-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide
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Overview
Description
3-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom attached to the benzene ring and a complex side chain containing hydroxy, methyl, and methylthio groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
A structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a , a phosphodiesterase abundant in brain tissue .
Mode of Action
It’s worth noting that compounds with similar structures can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the formation of radicals and the substitution or addition of groups, which can alter the compound’s interaction with its target.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide typically involves multiple stepsFor instance, the bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The side chain can be introduced through nucleophilic substitution reactions involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carbonyl compound, while substitution of the bromine atom with an amine yields an amine derivative .
Scientific Research Applications
3-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-methylbenzamide: Similar in structure but lacks the complex side chain.
3-bromo-N-(2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide: Contains a different side chain with distinct functional groups
Uniqueness
The uniqueness of 3-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide lies in its complex side chain, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-bromo-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-13(17,6-7-18-2)9-15-12(16)10-4-3-5-11(14)8-10/h3-5,8,17H,6-7,9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGNXRVABSIQQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=CC(=CC=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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